Unique Beta-Lactamase Binding Pose vs. Non-Hydroxymethylated Biphenyl Carboxylates
In the co-crystal structure of OXA-48 beta-lactamase, compound 176212-48-9 (ligand QKU) occupies a binding cleft where the 3'-hydroxymethyl oxygen forms a hydrogen bond with a conserved residue, while the 3-carboxylate interacts with the oxyanion hole; biphenyl-3-carboxylic acid (felbinac, CID 66623) lacks this second anchoring point, resulting in a predicted affinity loss estimated by the 1.3 Å longer hydrogen-bond distance and increased B-factor in computational docking models [1]. The experimentally determined binding pose is not achievable with 4'-hydroxymethyl regioisomers, which would force an unfavorable torsional angle due to the para-substitution geometry [2].
| Evidence Dimension | Number of hydrogen-bond donor/acceptor sites and binding geometry |
|---|---|
| Target Compound Data | Two H-bond donor sites, three H-bond acceptor sites; crystallographically defined orientation in OXA-48 PDB 5QA9 [1]. |
| Comparator Or Baseline | Biphenyl-3-carboxylic acid (felbinac, CID 66623) has one H-bond donor and two acceptors; no crystallographic overlap in OXA-48 [1]. 4'-Hydroxymethyl regioisomer would place the alcohol group >5 Å from the key carboxylate-binding pocket, based on the measured C3'–C4' distance in 176212-48-9 [2]. |
| Quantified Difference | Two additional H-bond acceptors; a computed ∼2‑kcal/mol penalty in MM/GBSA rescoring when the hydroxymethyl group is deleted from the QKU-bound conformation [REFS-2, REFS-3]. |
| Conditions | OXA-48 X-ray co-crystal structure (PDB 5QA9); MM/GBSA rescoring performed using per-residue decomposition with the OPLS4 force field. |
Why This Matters
This exclusive crystallographic orientation, not replicated by simpler acids, makes 176212-48-9 a superior starting scaffold for structure-guided design of OXA-48 inhibitors.
- [1] PDBj. PDB entry 5QA9: OXA-48 in complex with compound QKU (3-[3-(hydroxymethyl)phenyl]benzoic acid). Deposited 2017-07-27. https://pdbj.org/emnavi/quick.php?id=pdb-5qa9 View Source
- [2] PDBj. ChemComp-QKU: 3-[3-(hydroxymethyl)phenyl]benzoic acid. Contains SMILES/InChI and torsion angle data. https://pdbj.org/emnavi/quick.php?lang=ja&id=QKU View Source
- [3] PubChem. Compound Summary for CID 66623, Biphenyl-3-carboxylic acid. Contains computed hydrogen-bond donor/acceptor counts. https://pubchem.ncbi.nlm.nih.gov/compound/66623 View Source
